molecular formula C9H10ClN3S B13133702 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride

4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride

Cat. No.: B13133702
M. Wt: 227.71 g/mol
InChI Key: IZDAMVWVQJXZSC-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is a heterocyclic compound that combines a thiazole ring with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine rings in its structure allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminothiazole with 2-bromopyridine under microwave irradiation in the presence of a copper catalyst. The reaction is carried out at 115°C for 30 minutes, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride involves its interaction with specific molecular targets. For instance, as a CDK4/6 inhibitor, it binds to the active site of these kinases, preventing their interaction with the retinoblastoma protein (Rb). This inhibition halts the cell cycle progression from G1 to S phase, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(pyridin-2-yl)thiazol-2-aminehydrochloride is unique due to its dual thiazole-pyridine structure, which provides multiple reactive sites for chemical modifications. This structural feature enhances its versatility in drug design and development, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9N3S.ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;/h2-5H,1H3,(H2,10,12);1H

InChI Key

IZDAMVWVQJXZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl

Origin of Product

United States

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